Ethyl 5,6-dichloropyrimidine-4-carboxylate
Overview
Description
Ethyl 5,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyrimidine ring and an ethyl ester group at the 4 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Mechanism of Action
is a chemical compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.04 . The compound is a solid at room temperature .
As for its safety, it’s important to handle this compound with care. Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in ethanol . The process involves multiple steps, including protection of functional groups, cyclization, and substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dichloropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or ethanol.
Cyclization Reactions: These reactions often require the presence of a base and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Cyclized Products: More complex heterocyclic structures can be obtained through cyclization reactions.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5,6-dichloropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
- 4,6-Dichloropyrimidine-5-carboxaldehyde
Uniqueness
Ethyl 5,6-dichloropyrimidine-4-carboxylate is unique due to the specific positioning of the chlorine atoms and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for research and industrial applications .
Properties
IUPAC Name |
ethyl 5,6-dichloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPGVCWUVPVWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727160 | |
Record name | Ethyl 5,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097250-57-1 | |
Record name | Ethyl 5,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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